molecular formula C8H5BrCl2O B12634990 3-(Bromomethyl)-2-chlorobenzoyl chloride CAS No. 920759-95-1

3-(Bromomethyl)-2-chlorobenzoyl chloride

Cat. No.: B12634990
CAS No.: 920759-95-1
M. Wt: 267.93 g/mol
InChI Key: KVEVSEWOHCVQIL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzene ring, along with a benzoyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-2-chlorobenzoyl chloride typically involves multiple steps. One common method includes the bromination of 2-chlorotoluene to introduce the bromomethyl group, followed by the conversion of the resulting compound to the benzoyl chloride derivative. The reaction conditions often involve the use of bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-2-chlorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.

    Hydrolysis: Water or aqueous base under mild conditions.

Major Products Formed

Scientific Research Applications

3-(Bromomethyl)-2-chlorobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2-chlorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzoyl chloride group can undergo hydrolysis, releasing hydrochloric acid and forming the corresponding carboxylic acid. These reactions are facilitated by the electron-withdrawing effects of the chlorine and benzoyl groups, which stabilize the transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)benzoyl chloride
  • 2-Chlorobenzoyl chloride
  • 3-(Chloromethyl)-2-chlorobenzoyl chloride

Uniqueness

3-(Bromomethyl)-2-chlorobenzoyl chloride is unique due to the presence of both bromomethyl and chlorobenzoyl groups, which impart distinct reactivity patterns. The combination of these functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

920759-95-1

Molecular Formula

C8H5BrCl2O

Molecular Weight

267.93 g/mol

IUPAC Name

3-(bromomethyl)-2-chlorobenzoyl chloride

InChI

InChI=1S/C8H5BrCl2O/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2

InChI Key

KVEVSEWOHCVQIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)Cl)Cl)CBr

Origin of Product

United States

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